N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(17-8-5-11-3-6-16-7-4-11)12-1-2-13-14(9-12)19-10-18-13/h3-4,6-7,10,12H,1-2,5,8-9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDRMCYJODOFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CC=NC=C3)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Route from Diamino Intermediates
Precursor Synthesis and Cyclization
The most widely reported method involves cyclizing 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives with 2-(pyridin-4-yl)ethylamine. As demonstrated in analogous systems, the process begins with the preparation of a protected cyclic amine carboxylic ester (e.g., benzyl 3-((2-amino-3-carbamoylphenyl)carbamoyl)pyrrolidine-1-carboxylate), followed by hydrolysis to the free acid. Activation using N,N′-carbonyldiimidazole (CDI) enables coupling with 2,3-diaminobenzamide dihydrochloride, yielding an intermediate amide.
Cyclization occurs under reflux in acetic acid, forming the benzoimidazole core. Subsequent hydrogenolysis removes protecting groups (e.g., Cbz), exposing the secondary amine for final functionalization. For the target compound, 2-(pyridin-4-yl)ethylamine is introduced via nucleophilic substitution or reductive amination, depending on the intermediate’s reactivity.
Critical Reaction Parameters
- Temperature : Cyclization requires reflux conditions (110–120°C) in acetic acid for 6–12 hours.
- Catalysts : CDI proves superior to traditional carbodiimide-based coupling agents for minimizing racemization.
- Yield Optimization : Sequential purification via NaHCO₃ washes and silica gel chromatography achieves >85% purity at the cyclization stage.
Post-Functionalization of Benzoimidazole Scaffolds
Carboxylic Acid Activation and Amide Coupling
An alternative approach starts with pre-synthesized 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid. Activation as the acid chloride (using thionyl chloride or oxalyl chloride) enables reaction with 2-(pyridin-4-yl)ethylamine in anhydrous dichloromethane at −20°C to 0°C. This method mirrors protocols for related tetrahydroimidazo[4,5-c]pyridine derivatives, where methanesulfonic anhydride facilitates activation under cryogenic conditions.
Solvent and Base Selection
- Solvent Systems : Dichloromethane or tetrahydrofuran (THF) prevents premature hydrolysis of the acid chloride.
- Bases : Diisopropylethylamine (DIPEA) or triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion.
- Workup : Trituration with water or aqueous HCl precipitates the product, avoiding column chromatography.
Multi-Step Sequential Synthesis
Protection-Deprotection Strategies
For substrates sensitive to harsh cyclization conditions, a stepwise methodology is employed:
- BOC Protection : The tetrahydrobenzoimidazole nitrogen is protected using di-tert-butyl dicarbonate (BOC₂O) in THF.
- Amide Formation : CDI-mediated coupling with 2-(pyridin-4-yl)ethylamine proceeds at 45°C in DMF/pyridine (1:1).
- Deprotection : Treatment with 4M HCl in dioxane removes BOC groups, yielding the final product.
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| BOC Protection | 92 | 98.5 |
| Amide Coupling | 78 | 97.2 |
| Deprotection | 95 | 99.1 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.
Reduction: Reduced forms of the benzimidazole core.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
N-(2-(Dimethylamino)ethyl)-2-(4-hydroxybenzoyl)-1H-benzo[d]imidazole-5-carboxamide (14d)
- Structure: Features a dimethylaminoethyl group and a 4-hydroxybenzoyl substituent.
- Synthesis : Prepared via HATU/DIPEA-mediated coupling, yielding >99% purity .
- Computational modeling predicts stronger interactions with GDP-bound K-Ras4B due to polar substituents .
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxy-phenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1)
- Structure : Incorporates a piperazinyl-benzyl group, introducing additional hydrogen-bonding sites.
- Properties : Melting point 249–252°C; the piperazine moiety may confer improved solubility in acidic environments .
- Comparison : The benzylpiperazine substituent likely increases metabolic stability compared to the pyridinyl ethyl group, which may undergo faster hepatic oxidation .
Functional Group Modifications on the Aromatic Ring
2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic Acid (7d)
- Structure : Chloro and hydroxy substituents on the phenyl ring.
- Properties : Melting point >300°C; the electron-withdrawing chloro group may reduce reactivity in nucleophilic environments .
- Contrast : Unlike the target compound’s carboxamide linkage, 7d’s free carboxylic acid group limits cell permeability but enhances metal-binding capacity .
2-(5-Nitro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic Acid (7e)
Pharmacologically Relevant Imidazole Derivatives
Losartan and Valsartan (Angiotensin II Receptor Antagonists)
- Structure : Imidazole cores with tetrazole or carboxylate groups.
- Key Differences : The tetrazole in losartan enhances hydrogen-bonding with angiotensin receptors, whereas the pyridine in the target compound may favor π-π stacking interactions. The tetrahydrobenzoimidazole in the target compound likely reduces metabolic oxidation compared to losartan’s fully aromatic system .
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)
- Metabolism: Undergoes N-demethylation via liver microsomes, producing formaldehyde and aminoimidazole carboxamide. Induction by phenobarbital increases metabolic clearance .
- Contrast: The target compound’s pyridinyl ethyl group may undergo CYP450-mediated oxidation, but its partial saturation could slow degradation compared to DIC’s triazeno group .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s tetrahydrobenzoimidazole core allows for regioselective modifications, as demonstrated in analogs like 14d and PZ1 .
- Binding Interactions : Pyridine and piperazinyl groups favor polar interactions, while chloro/nitro substituents enhance electrophilicity for covalent binding .
- Metabolic Stability : Saturated cores (e.g., tetrahydrobenzoimidazole) may reduce oxidative metabolism compared to fully aromatic analogs like DIC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
